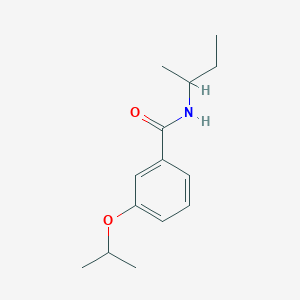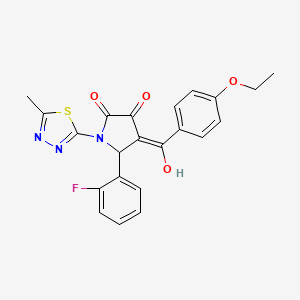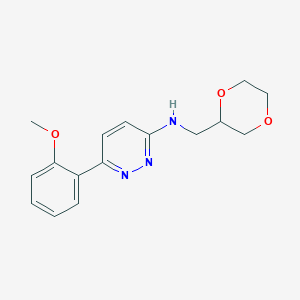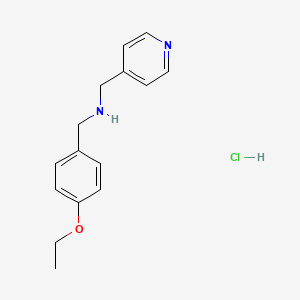
N-(sec-butyl)-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-isopropoxybenzamide, also known as SBI-425, is a synthetic small molecule that has been developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic approach for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(sec-butyl)-3-isopropoxybenzamide leads to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. This compound binds to the catalytic site of PTP1B and stabilizes the enzyme in an inactive conformation, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in obese mice. It also increases glucose uptake and glycogen synthesis in adipocytes and hepatocytes. In addition, this compound has been reported to have anti-inflammatory and anti-oxidant effects, which may contribute to its overall therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-3-isopropoxybenzamide in lab experiments is its selectivity for PTP1B, which minimizes off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies.
Zukünftige Richtungen
Future research on N-(sec-butyl)-3-isopropoxybenzamide could focus on its potential therapeutic effects in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. In addition, the development of more potent and selective PTP1B inhibitors could improve the efficacy and safety of this therapeutic approach. Finally, the use of this compound in combination with other anti-diabetic drugs or lifestyle interventions could be explored to enhance its therapeutic effects.
Synthesemethoden
N-(sec-butyl)-3-isopropoxybenzamide can be synthesized by a multi-step process involving the reaction of 3,5-diisopropoxybenzoic acid with sec-butylamine, followed by the reaction with phosphorus oxychloride and then with isopropyl alcohol. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-isopropoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. In vivo studies in obese mice have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-7-6-8-13(9-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKUJXKEACKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)


![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)

![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)